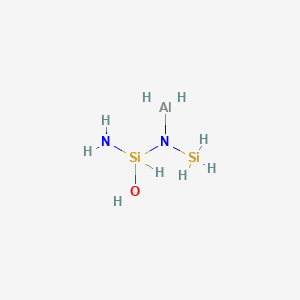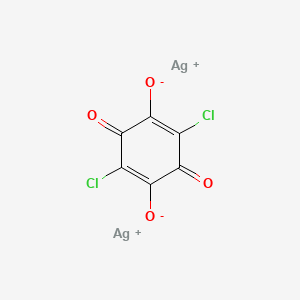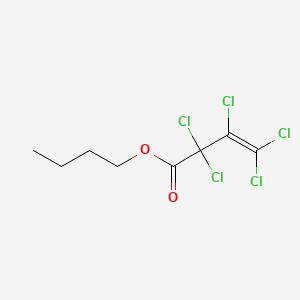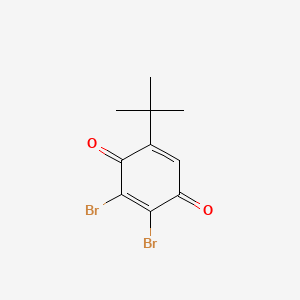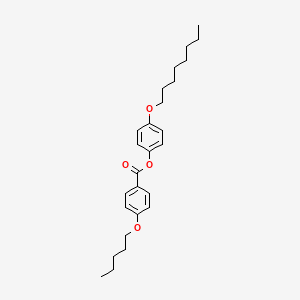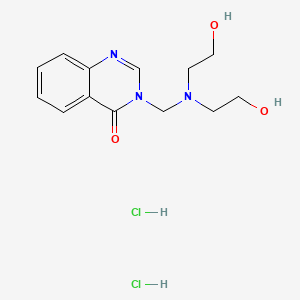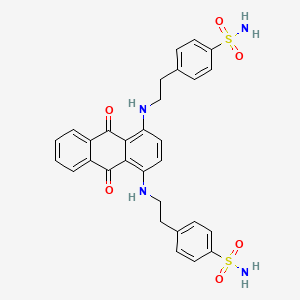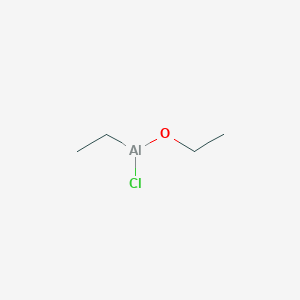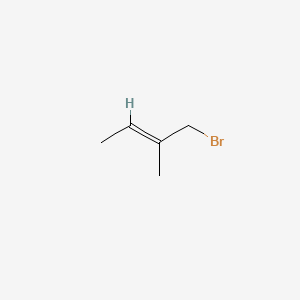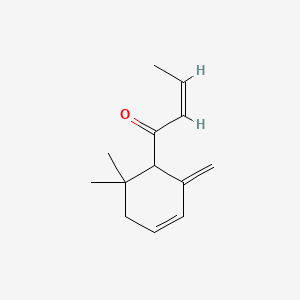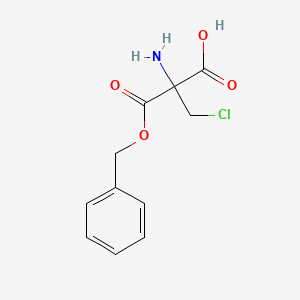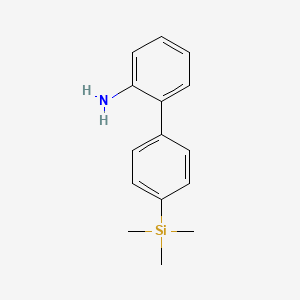
2-(4-Trimethylsilylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Trimethylsilylphenyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to the phenyl ring of an aniline molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed amination of aryl halides with aniline derivatives . This method provides a high yield and is widely used in laboratory settings.
Industrial Production Methods: In industrial settings, the production of 2-(4-Trimethylsilylphenyl)aniline may involve large-scale palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Trimethylsilylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Trimethylsilylphenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Trimethylsilylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Aniline: A simpler aromatic amine without the trimethylsilyl group.
Phenyltrimethylsilane: Contains the trimethylsilyl group but lacks the aniline moiety.
N-Trimethylsilylaniline: Similar structure but with different substitution patterns.
Uniqueness: 2-(4-Trimethylsilylphenyl)aniline is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C15H19NSi |
|---|---|
Peso molecular |
241.40 g/mol |
Nombre IUPAC |
2-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,16H2,1-3H3 |
Clave InChI |
SPXBFOXMHIJVOF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
